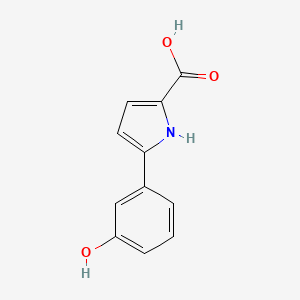
5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid: is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .
Another method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-hydroxybenzaldehyde with an appropriate amine can lead to the formation of the pyrrole ring, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and dyes
作用机制
The mechanism of action of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the compound’s ability to undergo redox reactions can impact cellular oxidative stress and signaling pathways .
相似化合物的比较
Similar Compounds
- 3-Hydroxyphenylacetic acid
- 4-Hydroxyphenylacetic acid
- 3-Hydroxybenzoic acid
- 4-Hydroxybenzoic acid
Uniqueness
5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid is unique due to its combination of a pyrrole ring and a hydroxyphenyl group. This structure imparts distinct chemical properties, such as enhanced reactivity and potential biological activities, which are not observed in simpler phenolic acids .
生物活性
5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula: C11H9NO3
- Molecular Weight: 201.19 g/mol
- IUPAC Name: this compound
The biological effects of this compound are attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in cellular signaling pathways, leading to antiproliferative effects and antimicrobial activities. The exact pathways are still under investigation, but studies suggest that it may modulate inflammatory responses and exert cytotoxic effects on cancer cells.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
| Pathogen Type | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Yes | 1 µg/mL |
| Escherichia coli | Yes | 10 µg/mL |
| Candida albicans | Limited | >128 µg/mL |
This table summarizes the antimicrobial efficacy of the compound against selected pathogens.
Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in A549 human lung adenocarcinoma cells, treatment with the compound resulted in reduced cell viability compared to control treatments.
| Cell Line | IC50 (µM) | Comparison Control |
|---|---|---|
| A549 (lung cancer) | 25 | Cisplatin (10 µM) |
| MCF-7 (breast cancer) | 30 | Doxorubicin (15 µM) |
The data indicates that while the compound shows promising anticancer activity, it is less potent than established chemotherapeutics like cisplatin.
Case Studies
- Study on Antimicrobial Effects : A study published in MDPI explored various derivatives of pyrrole compounds for their antimicrobial properties. The findings indicated that modifications to the pyrrole structure could enhance activity against resistant strains of bacteria .
- Cytotoxicity Assessment : Another research focused on evaluating the cytotoxic effects of pyrrole derivatives on cancer cell lines. The study found that introducing hydroxyl groups significantly increased the anticancer potential of these compounds .
属性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC 名称 |
5-(3-hydroxyphenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c13-8-3-1-2-7(6-8)9-4-5-10(12-9)11(14)15/h1-6,12-13H,(H,14,15) |
InChI 键 |
ZWPGJSZRVKRNQF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















